IDO1 Inhibitory Potency: Dual-Halogenated Analog vs. Mono-Fluorinated Analog in Cell-Free Enzyme Assay
In head-to-head cell-free IDO1 inhibition assays, O-(4-chloro-3-fluorophenyl)hydroxylamine demonstrated an IC50 of 0.8 µM, outperforming the mono-fluorinated analog O-(4-fluorophenyl)hydroxylamine (IC50 = 1.2 µM) by a factor of 1.5-fold . The additional chlorine at the para position is proposed to enhance halogen bonding with the IDO1 active-site heme pocket, consistent with SAR trends observed across halogenated O-aryl hydroxylamine series .
| Evidence Dimension | IDO1 enzyme inhibition potency (cell-free assay) |
|---|---|
| Target Compound Data | IC50 = 0.8 µM (O-(4-chloro-3-fluorophenyl)hydroxylamine) |
| Comparator Or Baseline | O-(4-Fluorophenyl)hydroxylamine: IC50 = 1.2 µM |
| Quantified Difference | 1.5-fold greater potency for the 4-Cl-3-F analog |
| Conditions | Cell-free recombinant human IDO1 inhibition assay; exact assay conditions (substrate, incubation time, detection method) not fully specified in available source |
Why This Matters
A 1.5-fold potency differential at the enzyme level can translate into a meaningful reduction in the required compound loading for cellular or in vivo IDO1 target engagement studies, directly influencing procurement quantity decisions.
